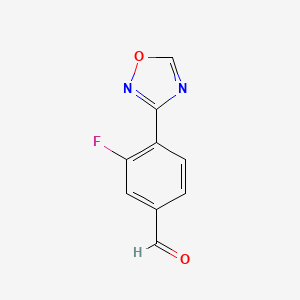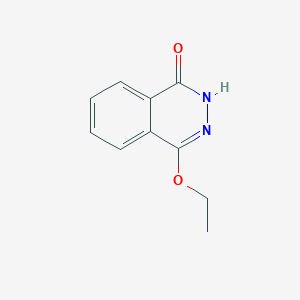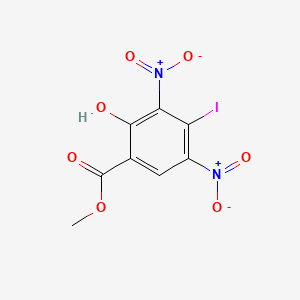![molecular formula C19H19Br2ClN2O3 B12456576 3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol](/img/structure/B12456576.png)
3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and morpholine groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol typically involves multiple steps, starting with the preparation of the core phenol structure. The bromination of the phenol ring is achieved using bromine in the presence of a suitable catalyst. The introduction of the ethoxy group is carried out through an etherification reaction. The final step involves the formation of the imine linkage with the morpholine-substituted phenyl group under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The morpholine group may contribute to its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-dibromo-2-[(E)-{[3-chloro-4-(piperidin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol
- 3,4-dibromo-2-[(E)-{[3-chloro-4-(pyrrolidin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol
Uniqueness
3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This group enhances its solubility and may improve its pharmacokinetic profile compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C19H19Br2ClN2O3 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
3,4-dibromo-2-[(3-chloro-4-morpholin-4-ylphenyl)iminomethyl]-6-ethoxyphenol |
InChI |
InChI=1S/C19H19Br2ClN2O3/c1-2-27-17-10-14(20)18(21)13(19(17)25)11-23-12-3-4-16(15(22)9-12)24-5-7-26-8-6-24/h3-4,9-11,25H,2,5-8H2,1H3 |
InChI-Schlüssel |
KTXUOWVIZJDWHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C(=C1O)C=NC2=CC(=C(C=C2)N3CCOCC3)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12456495.png)
![N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12456507.png)
![2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B12456508.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12456517.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12456523.png)
![2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12456527.png)
![N-(furan-2-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12456532.png)

![2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12456541.png)


![N-[4-(1-benzofuran-2-yl)phenyl]acetamide](/img/structure/B12456555.png)
![N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline](/img/structure/B12456564.png)
![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12456565.png)
